6-cyclopropyl-2-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one
Description
Properties
IUPAC Name |
6-cyclopropyl-2-[[1-(6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)azetidin-3-yl]methyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O/c1-11-6-15-17(21-11)18(20-10-19-15)23-7-12(8-23)9-24-16(25)5-4-14(22-24)13-2-3-13/h4-6,10,12-13,21H,2-3,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSUMJAJJQMPFHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C(=NC=N2)N3CC(C3)CN4C(=O)C=CC(=N4)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of 6-cyclopropyl-2-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one are various kinases, including EGFR, Her2, VEGFR2, and CDK2 . These kinases play crucial roles in cell signaling pathways, regulating cell growth, proliferation, and survival.
Mode of Action
This compound interacts with its targets by inhibiting their activity. It binds to the active sites of these kinases, preventing them from phosphorylating other proteins and thus disrupting the signaling pathways they control. This inhibition leads to changes in cellular processes, such as cell cycle progression and apoptosis.
Biochemical Pathways
The inhibition of these kinases affects several biochemical pathways. For instance, the inhibition of EGFR and Her2 disrupts the PI3K/AKT/mTOR pathway , which is involved in cell survival and proliferation. Similarly, the inhibition of VEGFR2 affects the VEGF signaling pathway , which is crucial for angiogenesis. Lastly, the inhibition of CDK2 disrupts the cell cycle , particularly at the G1/S transition.
Result of Action
The result of the compound’s action is the induction of cell cycle arrest and apoptosis in cancer cells. This is accompanied by an increase in proapoptotic proteins such as caspase-3 and Bax , and a downregulation of the anti-apoptotic protein Bcl-2 . These changes lead to the death of cancer cells, thereby inhibiting tumor growth.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and its ability to bind to its targets. Additionally, the presence of other molecules, such as growth factors or cytokines, can modulate the compound’s efficacy by affecting the same pathways or targets.
Biological Activity
The compound 6-cyclopropyl-2-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and pharmacological applications, drawing from diverse research sources.
Molecular Characteristics
- Molecular Formula : C20H24N6O
- Molecular Weight : 364.453 g/mol
- CAS Number : 2097895-88-8
The structure of this compound includes multiple functional groups that contribute to its reactivity and biological interactions. Notably, it possesses a pyrimidine core, which is often associated with enzyme inhibition and receptor modulation.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It is believed to inhibit certain kinases involved in cellular signaling pathways, which could lead to therapeutic effects in various diseases.
Enzyme Inhibition
Research indicates that compounds with similar structures often exhibit selective inhibition against specific isoforms of enzymes involved in critical signaling pathways. For instance, the compound may act on receptor tyrosine kinases (RTKs), which are crucial in cancer progression and other diseases .
Pharmacological Applications
The potential applications of this compound include:
- Cancer Therapy : Due to its kinase inhibition properties, it may be effective in treating certain types of cancer by blocking pathways that promote tumor growth.
- Neurological Disorders : Its structural characteristics suggest possible applications in treating neurological conditions where receptor modulation is beneficial.
Preclinical Studies
Several studies have evaluated the biological activity of similar compounds. For example:
- Kinase Inhibition : A study reported that dihydropyrimidinone derivatives showed promising results in inhibiting kinases associated with cancer cell proliferation .
- Anticonvulsant Activity : Another research indicated that related pyrimidine compounds demonstrated significant anticonvulsant effects in animal models, suggesting a broader spectrum of neurological applications .
Comparative Analysis of Similar Compounds
| Compound Name | Molecular Weight | Biological Activity | References |
|---|---|---|---|
| Compound A | 364.45 g/mol | Kinase inhibitor | |
| Compound B | 350.40 g/mol | Anticonvulsant | |
| Compound C | 370.30 g/mol | Anti-cancer |
Synthesis and Purification
The synthesis of this compound typically involves several steps requiring careful control over reaction conditions. Techniques such as high-performance liquid chromatography (HPLC) are often employed for purification to ensure high yield and purity levels.
Synthetic Pathway Overview
The synthesis generally follows these steps:
- Protection of amino groups.
- Formation of the pyrimidine core through cyclization reactions.
- Final modifications to introduce cyclopropyl and azetidine moieties.
Comparison with Similar Compounds
Structural Analog: 6-[3-(4-Morpholinyl)propyl]-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one
Core Structure Differences :
Substituent Analysis :
- The target compound’s azetidine-methyl group contrasts with the morpholinylpropyl and piperidinyl substituents in the analog. Azetidine’s smaller ring size (4-membered vs.
- The cyclopropyl group in the target compound could enhance lipophilicity (logP) compared to the morpholinylpropyl chain, which introduces polarity via the morpholine oxygen.
Hypothetical Property Comparison :
Functional Implications :
Comparison with Imidazo[1,2-a]pyridine Derivatives
The compound diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate () shares a fused bicyclic heterocycle but differs in substitution patterns. Key distinctions include:
- Functional Groups: The nitro and cyano groups in ’s compound increase electrophilicity, which may confer reactivity absent in the target compound’s structure.
While the target compound lacks nitro/cyano groups, its cyclopropyl and azetidine substituents suggest improved pharmacokinetic properties, such as longer half-life .
Q & A
Q. What are the optimal synthetic routes for 6-cyclopropyl-2-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one, and how can reaction yields be improved?
Methodological Answer: The synthesis of complex heterocycles like this compound typically involves multi-step protocols. Key steps include:
- Cyclopropane Introduction : Cyclopropyl groups are often introduced via [2+1] cycloaddition using transition-metal catalysts (e.g., Rh(II)) to ensure stereochemical control .
- Pyrrolo[3,2-d]pyrimidine Core Formation : Analogous to methods in , use 3-amino-2-cyanopyrroles condensed with formamide under reflux (6–8 hours) to form the pyrrolopyrimidine scaffold .
- Azetidine Coupling : Azetidine rings can be functionalized via nucleophilic substitution or cross-coupling reactions (e.g., Buchwald-Hartwig amination) to attach the methyl group to the dihydropyridazinone moiety.
Yield Optimization :- Use polar aprotic solvents (DMF, DMSO) for better solubility of intermediates.
- Catalytic systems like Pd(PPh₃)₄ for cross-coupling steps.
- Purification via column chromatography or recrystallization (ethanol-DMF mixtures) to isolate high-purity products .
Q. How can the structural integrity and purity of this compound be validated during synthesis?
Methodological Answer: A combination of analytical techniques is critical:
- Single-Crystal X-ray Diffraction (SCXRD) : Resolve stereochemistry and confirm bond connectivity using SHELX software for refinement .
- Spectroscopic Characterization :
- ¹H/¹³C NMR : Verify proton environments (e.g., cyclopropyl CH₂ groups at δ 0.5–1.5 ppm) and aromatic protons in the pyrrolopyrimidine ring (δ 7.5–8.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks ([M+H]⁺) with <5 ppm error.
- IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ in dihydropyridazinone) .
- HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns and UV detection at λ = 254 nm.
Advanced Research Questions
Q. How can contradictory data in pharmacological assays (e.g., varying IC₅₀ values across studies) be systematically addressed?
Methodological Answer: Contradictions often arise from assay conditions or target promiscuity. Mitigation strategies include:
- Assay Standardization :
- Use consistent cell lines (e.g., HEK293 for kinase assays) and control compounds (e.g., staurosporine for kinase inhibition).
- Validate buffer conditions (pH 6.5–7.4, as in ) to avoid pH-dependent activity shifts .
- Off-Target Profiling : Screen against panels of related enzymes (e.g., kinase families) to identify selectivity issues .
- Data Normalization : Apply statistical tools (e.g., Grubbs’ test) to exclude outliers and report geometric mean IC₅₀ values with 95% confidence intervals .
Q. What computational strategies are effective for predicting the binding mode of this compound to its target (e.g., kinase domains)?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Glide to dock the compound into crystal structures of target kinases (e.g., PDB: 3POZ). Prioritize poses with hydrogen bonds to the hinge region (e.g., Met796 in EGFR) .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations (AMBER or GROMACS) to assess binding stability. Analyze RMSD (<2 Å) and ligand-protein interaction fingerprints .
- Free Energy Calculations : Apply MM-PBSA/GBSA to estimate binding affinities (ΔG < -8 kcal/mol suggests strong binding) .
Q. How should in vivo studies be designed to evaluate the pharmacokinetic (PK) and toxicity profiles of this compound?
Methodological Answer:
- PK Studies :
- Toxicity Screening :
- Acute toxicity: Dose escalation (10–100 mg/kg) in rodents; monitor mortality, organ weight changes, and histopathology (liver, kidneys) .
- Genotoxicity: Ames test (TA98 strain) to assess mutagenic potential .
Experimental Design & Data Analysis
Q. What statistical frameworks are optimal for analyzing dose-response relationships in enzymatic inhibition assays?
Methodological Answer:
- Nonlinear Regression : Fit data to a four-parameter logistic model (GraphPad Prism):
- Bootstrap Resampling : Generate 1000 simulated datasets to estimate EC₅₀ confidence intervals .
- Synergy Analysis : For combination studies, use the Chou-Talalay method to calculate combination indices (CI < 1 indicates synergy) .
Q. How can crystallographic data (e.g., from SHELX-refined structures) resolve ambiguities in the compound’s tautomeric forms?
Methodological Answer:
- Electron Density Maps : Analyze difference maps (Fo-Fc) in SHELXL to identify proton positions in the dihydropyridazinone ring, distinguishing between keto-enol tautomers .
- Hydrogen Bonding Networks : Confirm intramolecular H-bonds (e.g., N–H···O=C) that stabilize specific tautomeric states.
- Comparative Analysis : Overlay multiple crystal structures (if available) to assess tautomeric prevalence under varying conditions (e.g., pH, solvent) .
Conflict Resolution in Research
Q. How should researchers address discrepancies between computational predictions and experimental binding affinities?
Methodological Answer:
- Force Field Calibration : Re-parameterize charges (e.g., using RESP) or solvation models (e.g., TIP3P vs. SPC/E) to better match experimental conditions .
- Conformational Sampling : Perform enhanced sampling (e.g., metadynamics) to explore alternative binding poses missed in docking .
- Experimental Validation : Use isothermal titration calorimetry (ITC) to measure ΔH and ΔS, comparing with computed values to identify entropy/enthalpy compensation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
